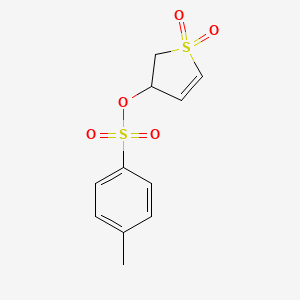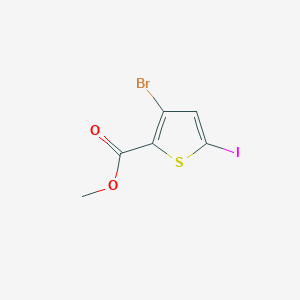
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a tetrahydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is reacted with a tetrahydro-2H-pyran-4-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfonyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(phenylsulfonyl)pyrrolidine: Lacks the tetrahydro-2H-pyran-4-yl group.
1-(tetrahydro-2H-pyran-4-yl)pyrrolidine: Lacks the phenylsulfonyl group.
3-(phenylsulfonyl)-1-methylpyrrolidine: Has a methyl group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(oxan-4-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.ClH/c17-20(18,14-4-2-1-3-5-14)15-6-9-16(12-15)13-7-10-19-11-8-13;/h1-5,13,15H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDQBKXGUSUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C3CCOCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)



![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2377417.png)
![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)

![3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea](/img/structure/B2377421.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide](/img/structure/B2377424.png)


![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2377433.png)
